![molecular formula C19H15NO6 B15101700 N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B15101700.png)
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine
Description
N-{[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine is a coumarin-derived glycine conjugate characterized by a 2-oxo-4-phenylcoumarin core linked to a glycine moiety via an oxyacetyl bridge.
Properties
Molecular Formula |
C19H15NO6 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C19H15NO6/c21-17(20-10-18(22)23)11-25-13-6-7-14-15(12-4-2-1-3-5-12)9-19(24)26-16(14)8-13/h1-9H,10-11H2,(H,20,21)(H,22,23) |
InChI Key |
GWKWCFOJMAFVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:
Synthesis of 7-hydroxy-4-phenyl-2H-chromen-2-one: This is achieved by the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization.
Formation of the acetyl derivative: The 7-hydroxy-4-phenyl-2H-chromen-2-one is then reacted with chloroacetic acid in the presence of a base to form the acetyl derivative.
Coupling with glycine: Finally, the acetyl derivative is coupled with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the coumarin moiety, converting it to a dihydrocoumarin.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted derivatives at the acetyl group.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other coumarin derivatives.
- Employed in the study of reaction mechanisms involving coumarins.
Biology:
- Investigated for its potential as an antioxidant due to the presence of the coumarin moiety.
- Studied for its ability to inhibit certain enzymes, such as acetylcholinesterase.
Medicine:
- Explored for its potential anti-inflammatory and anti-cancer properties.
- Evaluated for its use in the treatment of neurodegenerative diseases due to its antioxidant activity.
Industry:
- Used in the development of fluorescent dyes and sensors.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets. The coumarin moiety is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates structural analogs with modifications to the coumarin core, glycine moiety, or substituents, highlighting their synthetic routes, molecular properties, and functional implications.
Modifications to the Coumarin Core
Compound 1 : N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
- Substituents : 3-Hexyl and 4-methyl groups on the coumarin.
- Molecular Formula: C₂₀H₂₅NO₆
- Molecular Weight : 375.421 g/mol
- The 4-methyl group may sterically hinder interactions at the coumarin core .
Compound 2 : N-{[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
- Substituents : 6-Chloro, 7-hydroxy, and 4-methyl groups.
- Molecular Formula: C₁₄H₁₂ClNO₆
- Molecular Weight : 325.70 g/mol
- Key Features : Chlorine and hydroxy groups introduce electronegativity, favoring solubility in polar solvents. The 7-hydroxy group enables hydrogen bonding but may reduce metabolic stability .
Compound 3 : 4-Methyl-2-oxo-2H-chromen-7-yl N-{[(tert-butoxy)carbonyl]glycinate
- Substituents : 4-Methyl coumarin with a tert-butoxycarbonyl (Boc)-protected glycine.
- Molecular Formula: C₁₈H₂₁NO₇
- Molecular Weight : 363.36 g/mol
- Key Features: The Boc group stabilizes the glycine moiety during synthesis, preventing undesired side reactions.
Modifications to the Glycine Moiety
Compound 4 : N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
- Structure: Glycine replaced with a thiazolidinone ring.
- Synthesis : Reacted with mercaptoacetic acid and ZnCl₂ under reflux, forming a heterocyclic ring.
Data Tables
Table 1: Structural and Molecular Properties of Analogs
Research Findings and Implications
- Lipophilicity : Alkyl chains (e.g., hexyl in Compound 1 ) improve membrane permeability but may reduce aqueous solubility .
- Electron-Withdrawing Groups : Chlorine and hydroxy groups (Compound 2 ) enhance polarity, favoring interactions with polar biological targets .
- Steric Effects : Bulky substituents like tert-butyl (Compound 3 ) or methyl groups can hinder molecular packing, influencing crystallinity and solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 7-hydroxy-4-phenylcoumarin with bromoacetylated glycine derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization focuses on solvent choice (polar aprotic solvents improve yield), temperature control (60–80°C avoids side reactions), and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Post-synthesis purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
- Validation : Confirm success via TLC, HPLC (retention time comparison), and NMR (e.g., disappearance of hydroxyl proton at δ 10–12 ppm in coumarin and appearance of glycine’s α-proton at δ 3.8–4.2 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Look for the coumarin carbonyl signal (δ ~160 ppm in ¹³C NMR) and the acetyloxy linkage (δ 4.5–5.0 ppm for -OCH₂CO- in ¹H NMR). Glycine’s NH proton may appear as a broad singlet (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1730 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₅NO₇, exact mass 369.09) .
Q. How can researchers screen this compound for biological activity, and what assay designs are appropriate?
- Approach :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar coumarin derivatives (e.g., Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, which showed IC₅₀ values of 12–25 µM ).
- Enzyme Inhibition : Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates. Molecular docking (AutoDock Vina) can predict binding to coumarin-targeted enzymes .
Advanced Research Questions
Q. What challenges arise in resolving crystal structures of this compound, and how can SHELX/WinGX tools address them?
- Crystallization Issues : The compound’s flexibility (rotatable acetyl-glycine bond) may lead to poor crystal quality. Use vapor diffusion (ethanol/water) with seeding.
- Refinement Strategies : SHELXL is preferred for small-molecule refinement. Key steps include:
- Assign anisotropic displacement parameters (ADPs) for non-H atoms.
- Resolve disorder in the phenyl ring using PART instructions.
- Validate with R1 < 5% and wR2 < 12% .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Example : If one study reports potent anticancer activity (IC₅₀ < 10 µM) while another shows inactivity (>100 µM), investigate:
- Purity : Confirm via HPLC (>98%) and elemental analysis.
- Cell Line Variability : Test across multiple lines (e.g., A549 vs. HepG2).
- Solubility : Use DMSO stock solutions <0.1% to avoid cytotoxicity artifacts .
- Meta-Analysis : Cross-reference with PubChem BioAssay data for related coumarin-glycine hybrids.
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and toxicity?
- ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.